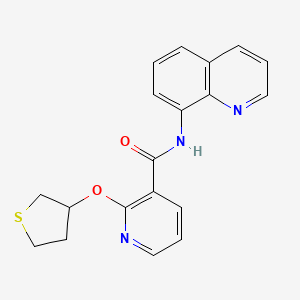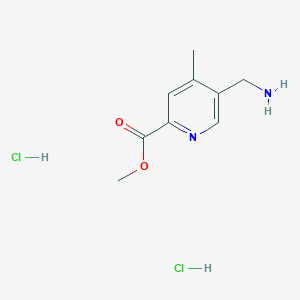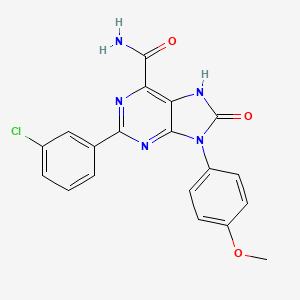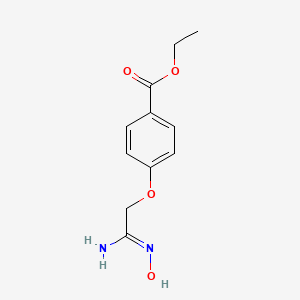
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as QTT, is a small molecule compound with potential therapeutic applications in various fields of research. QTT has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide also inhibits the NF-κB pathway, which is involved in inflammation. In addition, N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and reduction of inflammation. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to have neuroprotective effects and can prevent neuronal damage in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several advantages for lab experiments, including its small molecular weight, high solubility, and low toxicity. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is also stable under physiological conditions and can easily penetrate cell membranes. However, one limitation of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its low bioavailability, which can limit its therapeutic efficacy in vivo.
Direcciones Futuras
For research on N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide include the development of more potent analogs with higher bioavailability and therapeutic efficacy. Studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide in vivo, as well as its potential for combination therapy with other drugs. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide.
Métodos De Síntesis
The synthesis of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves the reaction of 8-chloroquinoline with 3-tetrahydrothiophenol in the presence of a base, followed by reaction with nicotinic acid and coupling with 2-chloro-N-(tert-butoxycarbonyl)acetamide. The final product is obtained after deprotection of the tert-butoxycarbonyl group.
Aplicaciones Científicas De Investigación
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to have neuroprotective effects and can prevent neuronal damage in models of neurodegenerative diseases. In addition, N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has anti-inflammatory properties and can reduce inflammation in models of inflammatory diseases.
Propiedades
IUPAC Name |
N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAAFSPWEHQDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3019728.png)


![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)
![Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3019737.png)
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B3019739.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B3019740.png)
![4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine](/img/structure/B3019741.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3019743.png)
![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3019744.png)


